
rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene is a brominated derivative of hexahydropentalene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene typically involves the bromination of hexahydropentalene. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents like ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Corresponding substituted derivatives such as alcohols, ethers, or amines.
Reduction: Hexahydropentalene.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Potential applications in the development of bioactive compounds. Its brominated structure may interact with biological targets in unique ways.
Materials Science: Used in the development of new materials with specific properties. Its structural features can be exploited to create materials with desired mechanical or electronic properties.
Medicine: Investigated for potential therapeutic applications. Its derivatives may exhibit pharmacological activity and could be used in drug development.
Wirkmechanismus
The mechanism of action of rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution or elimination reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,3aS,6aS)-octahydropentalen-1-amine hydrochloride
- rac-(1R,3aS,6aS)-1-(3-fluorophenyl)-5-(3-fluoro-4-pyridinyl)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
- rac-(1R,3aS,6aS)-2-methyl-1-(2-methylphenyl)-5-[6-(1-piperidinyl)-4-pyrimidinyl]octahydropyrrolo[3,4-c]pyrrole dihydrochloride
Uniqueness
rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene is unique due to its brominated structure, which imparts distinct reactivity and properties compared to its non-brominated analogs. The presence of the bromine atom allows for specific chemical transformations that are not possible with similar compounds lacking this functional group. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H11Br |
|---|---|
Molekulargewicht |
187.08 g/mol |
IUPAC-Name |
(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene |
InChI |
InChI=1S/C8H11Br/c9-8-5-4-6-2-1-3-7(6)8/h1,3,6-8H,2,4-5H2/t6-,7-,8-/m1/s1 |
InChI-Schlüssel |
SFAOFAZNPWOXBD-BWZBUEFSSA-N |
Isomerische SMILES |
C1C[C@H]([C@H]2[C@@H]1CC=C2)Br |
Kanonische SMILES |
C1CC(C2C1CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


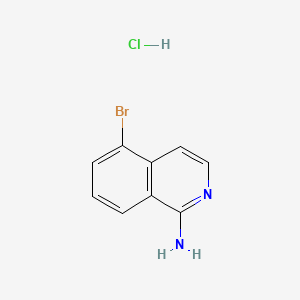
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
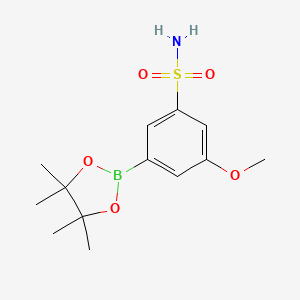
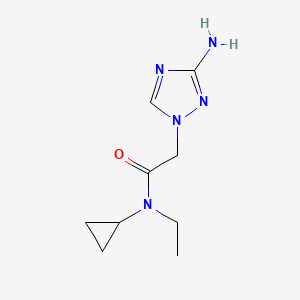
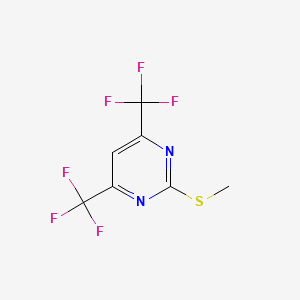


![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
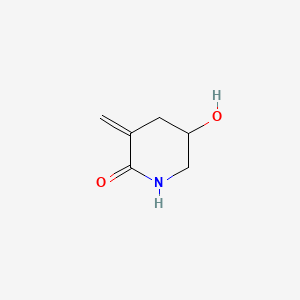
![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
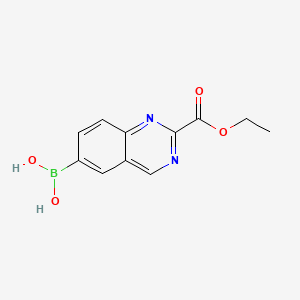
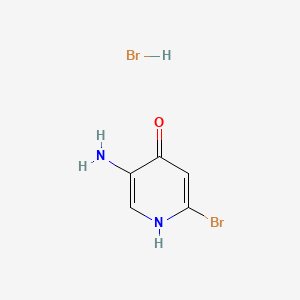
![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)
